4-Chloro-6-ethoxypyrimidine-5-sulfonamide

Description

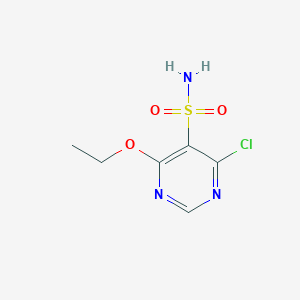

Structure

2D Structure

3D Structure

Properties

CAS No. |

142556-44-3 |

|---|---|

Molecular Formula |

C6H8ClN3O3S |

Molecular Weight |

237.67 g/mol |

IUPAC Name |

4-chloro-6-ethoxypyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H8ClN3O3S/c1-2-13-6-4(14(8,11)12)5(7)9-3-10-6/h3H,2H2,1H3,(H2,8,11,12) |

InChI Key |

JJAPSUUDHFRNMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=N1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

4 Chloro 6 Ethoxypyrimidine 5 Sulfonyl Chloride + Nh₃ → 4 Chloro 6 Ethoxypyrimidine 5 Sulfonamide

Functional Group Interconversions and Derivatization

The primary site for derivatization on the 4-Chloro-6-ethoxypyrimidine-5-sulfonamide molecule is the chlorine atom at the C-4 position.

Reactions at the C-4 Chloro Position (e.g., nucleophilic displacement)

The chlorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms and the sulfonamide group at C-5 makes the C-4 carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.netnih.gov This reactivity is the key to the utility of this compound as a synthetic intermediate.

Common nucleophiles used to displace the C-4 chlorine include primary and secondary amines, anilines, alkoxides, and thiols. These reactions are typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base (like diisopropylethylamine or potassium carbonate) to scavenge the HCl that is generated. mdpi.comnih.gov Such reactions allow for the facile synthesis of a diverse library of 4-substituted-6-ethoxypyrimidine-5-sulfonamides, which are of interest in various fields of chemical research. rsc.org

Modifications of the Ethoxy Group

The ethoxy group at the C6 position of the pyrimidine (B1678525) ring is a site of potential chemical modification, primarily through nucleophilic displacement or oxidative cleavage. The pyrimidine ring, being an electron-deficient heterocycle, activates attached alkoxy groups toward nucleophilic substitution, particularly when strong nucleophiles are employed. bhu.ac.in However, this reactivity must compete with the highly reactive chloro substituent at the C4 position.

In biological or biomimetic systems, the most relevant transformation is O-dealkylation. This reaction is often mediated by enzymes such as cytochrome P450 monooxygenases. nih.gov The accepted mechanism involves the enzymatic removal of a hydrogen atom from the carbon adjacent to the oxygen (the α-carbon of the ethyl group), followed by hydroxyl recombination to form a hemiacetal intermediate. washington.edu This hemiacetal is unstable and non-enzymatically decomposes to yield the corresponding 6-hydroxypyrimidine derivative and acetaldehyde. washington.edunih.gov Mechanistic studies using isotopically labeled oxygen have confirmed that this process proceeds via an alkyl-oxygen bond cleavage. nih.gov While synthetically challenging to achieve selectively in the presence of the C4-chloro group, this oxidative pathway is a key consideration in the metabolic fate of ethoxypyrimidine derivatives.

Substitutions and Derivatizations on the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) is a versatile functional handle for a wide array of chemical derivatizations. The two protons on the nitrogen atom can be substituted through reactions with various electrophiles, typically after deprotonation with a suitable base. This allows for the synthesis of a large library of N-substituted derivatives with modified chemical and biological properties.

Common derivatizations include reactions with alkyl or aryl halides, acyl chlorides, and other activated species. The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry, often accomplished by reacting a sulfonyl chloride with a primary or secondary amine. ekb.egnih.gov In the context of this compound, where the sulfonamide is already present, derivatization focuses on the nitrogen atom. For instance, N-substituted N′-(benzenesulfonyl)guanidines have been synthesized from parent sulfonamides, demonstrating the nucleophilicity of the sulfonamide nitrogen. mdpi.com This approach allows for the creation of hybrid molecules by conjugating the pyrimidine sulfonamide core with other pharmacophores. mdpi.comnih.gov

The following table summarizes representative derivatizations of a sulfonamide nitrogen, illustrating the breadth of possible modifications.

Table 1: Examples of Derivatizations on a Sulfonamide Nitrogen

| Reagent Class | Specific Reagent Example | Resulting Structure | Reference |

|---|---|---|---|

| Alkyl Halide | Benzyl chloride | N-benzylsulfonamide | ekb.eg |

| Acyl Chloride | Acetyl chloride | N-acetylsulfonamide | nih.gov |

| Guanidine Precursor | N-aryl-S-methylisothiourea | N-sulfonylguanidine | mdpi.com |

| Isothiocyanate | Phenyl isothiocyanate | N-sulfonylthiourea | ekb.eg |

Catalytic Approaches in Synthesis of Pyrimidine Sulfonamides

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and selectivity. The synthesis of the pyrimidine sulfonamide scaffold and its derivatives can be achieved through various catalytic strategies, including metal-catalyzed cross-couplings and acid catalysis.

Copper catalysis is particularly prominent. For example, a three-component reaction involving arylboronic acids, nitroarenes, and a sulfur dioxide source can produce sulfonamides under copper catalysis. rsc.org Another powerful method is the copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes to generate highly substituted sulfonamide pyrimidine derivatives. mdpi.com Other metals, such as zirconium, have been used to mediate the synthesis of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com

Acid catalysis is also employed. The use of p-toluenesulfonic acid (PTSA) has been shown to be an effective, environmentally benign method for synthesizing pyrimidine derivatives through multi-component condensation reactions. mdpi.com Furthermore, microwave-assisted synthesis, often in conjunction with catalysts, can significantly shorten reaction times and improve yields for preparing pyrimidine cores. mdpi.comnih.gov These catalytic approaches are fundamental to constructing the core heterocyclic structure of this important class of compounds.

Table 2: Catalytic Approaches in Pyrimidine Sulfonamide Synthesis

| Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Copper (Cu) | Tandem Reaction / Cycloaddition | Catalyzes the formation of the pyrimidine ring from alkynes, sulfonyl azides, and nitriles. | mdpi.com |

| Copper (Cu) | Three-Component Reaction | Couples arylboronic acids, nitroarenes, and a sulfur dioxide source to form sulfonamides. | rsc.org |

| p-Toluene Sulphonic Acid (PTSA) | Condensation Reaction | Acts as an acid catalyst for the multi-component synthesis of pyrimidine derivatives. | mdpi.com |

| Zirconium (Zr) | Cyclization | Mediates the [2+2+2] cyclization of alkynes and nitriles to form polysubstituted pyrimidines. | mdpi.com |

| Palladium (Pd) | Amination | Catalyzes the highly regioselective amination at the C4 position of dichloropyrimidines. | acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy group would exhibit a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of spin-spin coupling with each other. The aromatic proton on the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region. The protons of the sulfonamide group (-SO₂NH₂) would also likely produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. Distinct signals would be expected for the two carbons of the ethoxy group, the four carbons of the pyrimidine ring, with their shifts influenced by the attached chloro, ethoxy, and sulfonamide groups. The carbon bearing the chlorine atom and the carbons adjacent to the nitrogen atoms in the ring would have characteristic chemical shifts.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrimidine-H | ~8.5 - 9.0 | Singlet |

| -OCH₂- | ~4.4 - 4.6 | Quartet |

| -CH₃ | ~1.3 - 1.5 | Triplet |

| -SO₂NH₂ | Variable | Broad Singlet |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=N (Pyrimidine) | ~155 - 165 |

| C-Cl (Pyrimidine) | ~150 - 160 |

| C-O (Pyrimidine) | ~165 - 175 |

| C-SO₂ (Pyrimidine) | ~120 - 130 |

| -OCH₂- | ~60 - 70 |

| -CH₃ | ~14 - 16 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The sulfonamide group would be identified by two distinct N-H stretching vibrations, typically in the range of 3350-3250 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the S=O bonds, expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The pyrimidine ring would show C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-O stretching of the ethoxy group and the C-Cl stretching would also produce characteristic bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar sulfonamide and ethoxy groups would show strong IR bands, the less polar pyrimidine ring vibrations might be more prominent in the Raman spectrum. This technique is particularly useful for observing the symmetric vibrations and the C-Cl bond, which can sometimes be weak in the IR spectrum.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -SO₂NH₂ | N-H Stretch | 3350 - 3250 |

| -SO₂NH₂ | S=O Asymmetric Stretch | 1350 - 1300 |

| -SO₂NH₂ | S=O Symmetric Stretch | 1160 - 1140 |

| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1400 |

| Ethoxy C-O | C-O Stretch | 1250 - 1200 |

| -C-Cl | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₈ClN₃O₃S) by providing a highly accurate mass measurement of the molecular ion.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the ethoxy group, the sulfonamide moiety, or parts of the pyrimidine ring.

Chromatographic Purity Assessment and Isolation Techniques (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would be detected by a UV detector, and its purity would be calculated based on the relative area of its peak.

Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of the sulfonamide group, GC might be less suitable for the direct analysis of this compound unless derivatization is performed.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method to monitor the progress of chemical reactions during the synthesis of the target compound and to get a preliminary assessment of its purity. Different solvent systems would be tested to achieve good separation of the product from starting materials and byproducts.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics.

For 4-Chloro-6-ethoxypyrimidine-5-sulfonamide, DFT calculations can determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These regions are crucial for understanding non-covalent interactions with biological targets. For instance, the electronegative oxygen and nitrogen atoms of the sulfonamide and pyrimidine (B1678525) groups are expected to be key sites for hydrogen bonding.

Table 1: Illustrative Electronic Properties Calculable via DFT for this compound

| Calculated Property | Significance | Predicted Outcome for this compound |

| HOMO Energy | Represents the ability to donate an electron. | Localized on electron-rich parts of the molecule, likely the pyrimidine ring and sulfonamide group. |

| LUMO Energy | Represents the ability to accept an electron. | Distributed across the pyrimidine ring, influenced by the electron-withdrawing chlorine atom. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity, suitable for a drug candidate. |

| Dipole Moment | Measures the overall polarity of the molecule. | A significant dipole moment is expected due to polar groups (SO2NH2, Cl, ethoxy). |

| MEP Map | Visualizes charge distribution and reactive sites. | Negative potential (red/yellow) expected near oxygen/nitrogen atoms; positive potential (blue) near hydrogen atoms. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, tracking the movements and interactions of atoms and molecules. nih.gov This method is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, such as water or a protein binding pocket.

An MD simulation would reveal the preferred conformations of the flexible ethoxy group and the sulfonamide moiety. Understanding this conformational landscape is essential, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. mdpi.com Simulations can also model how the compound interacts with water molecules, predicting its solvation properties and providing insights into its solubility. When simulated within a protein's active site, MD can reveal the stability of the binding pose predicted by docking and map out the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent (e.g., water). | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds (ns) |

| Temperature & Pressure | Controlled to mimic physiological conditions. | 300 K, 1 bar |

| Analysis Performed | Metrics extracted from the simulation trajectory. | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Hydrogen Bond Analysis |

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a hypothesized biological target. Given that many sulfonamides are known to inhibit enzymes like carbonic anhydrases, dihydropteroate (B1496061) synthetase, or protein kinases, these would be logical targets to investigate. nih.govnih.gov The output of a docking simulation includes a binding score (estimating binding affinity) and a predicted binding pose. This pose reveals specific interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues, or hydrophobic interactions involving the pyrimidine ring. These studies can guide the rational design of more potent and selective analogues. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against Human Carbonic Anhydrase II

| Parameter | Result | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Key Hydrogen Bonds | Sulfonamide NH2 with Thr199; Sulfonamide SO2 with Thr199; Pyrimidine N with Thr200. | These interactions anchor the molecule in the active site. |

| Hydrophobic Interactions | Ethoxy group with Val121, Leu198; Chloro-pyrimidine ring with Trp209. | These interactions contribute to binding stability. |

| Metal Coordination | Sulfonamide group coordinates with the active site Zinc ion (Zn2+). | A critical interaction for the inhibition of this enzyme family. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.com By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.govnih.gov

To build a QSAR model for analogues of this compound, one would first need a dataset of similar compounds with experimentally measured biological activity (e.g., IC50 values). mdpi.com For each compound, a set of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression, are then used to create a model that best correlates these descriptors with activity. nih.gov Such models are invaluable for prioritizing which new derivatives to synthesize and test. nih.gov

Table 4: Example Molecular Descriptors for a QSAR Study

| Descriptor Class | Specific Descriptor | Description | Relevance to Activity |

| Electronic | Hammett Constant (σ) | Measures the electron-donating/withdrawing ability of a substituent. | Influences binding interactions and reactivity. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to how well the molecule fits into a binding site. |

| Topological | Wiener Index | A descriptor of molecular branching. | Can correlate with molecular shape and accessibility. |

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. It plays a crucial role in modern drug discovery, particularly through virtual screening, which is the process of computationally searching large libraries of compounds for molecules that are likely to be active against a specific biological target.

Starting with this compound as a "hit" compound, two main virtual screening strategies could be employed. The first is ligand-based virtual screening , where databases are searched for molecules with structural or electrostatic similarity to the starting compound. This approach operates on the principle that structurally similar molecules are likely to have similar biological activities.

The second strategy is structure-based virtual screening , which uses molecular docking to "screen" thousands or millions of compounds against the three-dimensional structure of a protein target. Compounds that receive high docking scores and exhibit favorable interactions are selected as potential hits for experimental testing. This method is highly effective for discovering novel chemical scaffolds that may not be structurally obvious analogues of the initial hit compound. Both approaches dramatically increase the efficiency of discovering new lead compounds for drug development.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of the 4-Chloro Substituent on Biological Activity

The 4-chloro substituent on the pyrimidine (B1678525) ring plays a crucial, albeit often transient, role in the synthesis and biological activity of this class of compounds. The chlorine atom is a moderately deactivating, ortho-para directing electrophile, which influences the electronic landscape of the pyrimidine ring. Its electron-withdrawing nature can enhance the acidity of the sulfonamide proton, potentially strengthening interactions with biological targets.

In many synthetic strategies, the 4-chloro position is highly reactive and utilized for nucleophilic substitution. nih.govacs.orgnih.gov This allows for the introduction of a wide variety of functional groups, creating extensive libraries of compounds for SAR studies. acs.org For instance, the displacement of the 4-chloro group with different amines or phenolic nucleophiles has been a common strategy to optimize the potency and physicochemical properties of pyrimidine-based inhibitors. acs.org While the chloro group itself may not always be present in the final, most active compound, its role as a key synthetic handle is indispensable for the exploration of chemical space around the pyrimidine scaffold. In cases where the chloro group is retained in the final molecule, its electronegativity and size can be critical for fitting into specific pockets within a target protein. sci-hub.se

Role of the 6-Ethoxy Group in Pharmacophore Development

The 6-ethoxy group is a key feature in the pharmacophore of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide. An ethoxy group at this position can significantly influence the molecule's properties, including its solubility, lipophilicity, and metabolic stability. The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding site.

The alkyl portion of the ethoxy group contributes to the molecule's hydrophobic character, which can be vital for engaging with non-polar regions of a binding pocket. The size and conformation of the ethoxy group can also provide steric hindrance that may improve selectivity for a specific target over other related proteins. Studies on related pyridine (B92270) and pyrimidine derivatives have shown that the presence and position of methoxy (B1213986) (-OMe) or other alkoxy groups can enhance antiproliferative activity. mdpi.com The substitution of a more polar morpholine (B109124) with a dimethylamine (B145610) group, for example, was found to increase activity, indicating that fine-tuning the polarity and size of substituents at this position is a critical aspect of pharmacophore development. acs.org

Significance of the 5-Sulfonamide Moiety for Target Engagement

The sulfonamide moiety (-SO₂NH₂) is a privileged functional group in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions and its role as a bioisostere for other functional groups like carboxylic acids. estranky.sknih.gov This group is a cornerstone of the biological activity of numerous clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents. frontiersin.orgnih.govijpsonline.com

The key to the sulfonamide group's effectiveness lies in its hydrogen-bonding capabilities. The nitrogen and oxygen atoms can act as both hydrogen bond donors and acceptors, forming a network of interactions that can anchor the ligand within the active site of a target protein. nih.gov For example, in many kinase inhibitors, the sulfonamide moiety interacts with the hinge region of the kinase domain. nih.gov Furthermore, the sulfonamide group's geometry and electronic properties allow it to mimic the transition state of certain enzymatic reactions, leading to potent inhibition. mdpi.com The acidic nature of the sulfonamide proton is also a critical factor, and its pKa can be modulated by other substituents on the pyrimidine ring to optimize binding affinity. openaccesspub.org

Influence of Pyrimidine Ring Substituents on Bioactivity Profiles

Table 1: Influence of Pyrimidine Substituents on Biological Activity

| Position | Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|

| 2 | Amino groups | Can form hydrogen bonds with kinase hinge regions. | nih.gov |

| 4 | Chloro | Reactive site for nucleophilic substitution to build compound libraries. | nih.govacs.org |

| 4 | Cyclopentyl | Favorable for antiproliferative activity in some series. | nih.gov |

| 5 | Sulfonamide | Key for target engagement via hydrogen bonding; bioisostere for carboxylates. | estranky.sknih.gov |

Scaffold Hopping and Bioisosteric Replacements in Pyrimidine Sulfonamide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes with improved properties. nih.govnih.gov Scaffold hopping involves replacing a central molecular core (like pyrimidine) with a structurally different scaffold while maintaining the original orientation of key binding groups. drugbank.com This can lead to compounds with similar biological activity but different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability. For instance, a thienopyrimidine core might be replaced with a furano[2,3-d]pyrimidine to explore new chemical space. nih.gov

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. estranky.sk The sulfonamide group itself is a classic bioisostere of a carboxylic acid. estranky.sk Within the pyrimidine sulfonamide framework, other bioisosteric replacements are possible. For example, the sulfonamide could be replaced with a sulfoximine (B86345) to reduce off-target effects like binding to carbonic anhydrase. sci-hub.se Similarly, the pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. mdpi.com These strategies allow medicinal chemists to systematically modify lead compounds to enhance their drug-like properties.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to create new molecules with high potency and selectivity for a specific biological target based on a detailed understanding of the target's structure and the ligand's SAR. nih.govnih.gov For pyrimidine sulfonamides, this involves a multi-pronged approach.

Structure-based drug design (SBDD) uses high-resolution structural information of the target protein, often from X-ray crystallography, to guide the design of inhibitors that fit perfectly into the binding site. This allows for the precise placement of functional groups to maximize favorable interactions and minimize steric clashes.

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to be active. nih.gov For a pyrimidine sulfonamide, a pharmacophore model would define the optimal spatial arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Finally, a hybridization strategy can be employed, which involves combining pharmacophoric fragments from different known active molecules into a single new hybrid molecule. nih.govresearchgate.net For example, coupling the pyrimidine-sulfonamide core with other known pharmacophores can lead to dual-action inhibitors or compounds with enhanced activity against a single target. frontiersin.orgnih.gov These rational approaches, informed by the SAR principles discussed, are essential for developing the next generation of potent and selective pyrimidine-based therapeutics.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfamethoxazole |

| Celecoxib |

| Gliclazide |

| Bumetanide |

| Dasabuvir |

| Sultiame |

| Pyrimethamine |

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase)

Sulfonamides are a well-established class of enzyme inhibitors, with their activity against dihydropteroate synthase (DHPS) being a cornerstone of their therapeutic use. This enzyme is crucial in the bacterial folate synthesis pathway. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA synthesis. This mechanism is fundamental to their antimicrobial action.

Furthermore, the sulfonamide functional group is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has been a target for developing diuretics, antiglaucoma agents, and even anticancer therapies. Derivatives of sulfonamides have been shown to inhibit various CA isozymes, and substitutions on the aromatic or heterocyclic ring can influence the potency and selectivity of this inhibition. For instance, studies on benzenesulfonamides with pyrazole (B372694) and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.

Antimicrobial Activity Profiling (Bacterial and Fungal Strains)

The antimicrobial properties of sulfonamides are widely documented. They exhibit bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Some sulfonamides have also demonstrated activity against fungi and protozoa.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of sulfonamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. For example, studies on novel sulfonamide derivatives have reported MIC values ranging from 64 to 512 µg/mL against clinical isolates of Staphylococcus aureus. In another study, thienopyrimidine-sulfadiazine hybrids showed MIC values of 62.5 µg/mL and 125 µg/mL against Candida albicans and Candida parapsilosis, respectively.

Table 1: Representative MIC Values for Sulfonamide Derivatives Against Various Microorganisms

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | |

| Thienopyrimidine-Sulfadiazine Hybrid | Candida albicans | 62.5 |

This table presents examples of MIC values for sulfonamide derivatives to illustrate the typical range of activity. Specific data for 4-Chloro-6-ethoxypyrimidine-5-sulfonamide is not available.

Mechanism of Antimicrobial Action (e.g., folate synthesis inhibition)

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folate biosynthesis. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Sulfonamides, due to their structural similarity to PABA, competitively inhibit the enzyme dihydropteroate synthase (DHPS). This enzymatic blockade disrupts the synthesis of dihydrofolic acid, a crucial intermediate in the production of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. The inhibition of this pathway ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.

Anticancer Activity in Cell Lines (Cytotoxicity, Apoptosis Induction, Cell Cycle Modulation)

In addition to their antimicrobial properties, various sulfonamide derivatives have demonstrated promising anticancer activity in vitro. These compounds have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.

The cytotoxic effects of sulfonamides are often evaluated using assays that measure cell viability, such as the MTT assay, and are reported as IC50 values (the concentration of a drug that inhibits cell growth by 50%). For instance, certain novel sulfonamide derivatives have shown IC50 values in the micromolar range against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer). Some compounds have exhibited potent cytotoxic activity comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin.

The mechanisms underlying the anticancer effects of sulfonamides are diverse. Some derivatives have been found to induce apoptosis by activating caspases, which are key enzymes in the apoptotic pathway. Furthermore, sulfonamides can modulate the cell cycle, often causing an arrest in the G1 or G2/M phases, thereby preventing cancer cells from progressing through division.

Table 2: Examples of In Vitro Anticancer Activity of Sulfonamide Derivatives

| Compound Class | Cell Line | Activity | Measurement | Reference |

|---|---|---|---|---|

| Novel Sulfonamide Derivatives | HeLa, MCF-7, MDA-MB-468 | Cytotoxicity | IC50 < 360 µM | |

| 1,2,4-Triazine Sulfonamide Derivative | DLD-1, HT-29 (Colon Cancer) | Apoptosis Induction | Increased apoptotic cells | |

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB231, MCF-7 | Cytotoxicity | GI50 10.91 - 19.22 µM |

This table provides illustrative examples of the anticancer potential of the sulfonamide scaffold. Specific data for this compound is not available.

Investigation of Other Relevant Biological Targets (e.g., kinases, proteases)

The biological activity of sulfonamides extends beyond the inhibition of DHPS and carbonic anhydrases. The sulfonamide moiety has been incorporated into inhibitors of various other enzymes, including kinases and proteases, which are critical targets in cancer and inflammatory diseases.

For example, certain sulfonamide-based compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of proteases involved in tissue remodeling and cancer metastasis. Inhibition of MMPs can potentially prevent tumor invasion and angiogenesis. Additionally, some sulfonamides have shown inhibitory activity against cysteine proteases like caspases and cathepsins, which play roles in apoptosis and inflammation. The development of tyrosine kinase inhibitors containing a pyrimidine (B1678525) scaffold has also been a successful strategy in cancer therapy.

Cellular Assays Beyond Cytotoxicity (e.g., receptor binding, functional assays)

While specific cellular assay data for this compound is not readily found, research on related compounds often involves a variety of functional assays to elucidate their mechanisms of action. These can include receptor binding assays to determine if a compound interacts with specific cell surface or intracellular receptors.

Functional assays can also assess a compound's effect on various cellular processes. For instance, in the context of anticancer research, assays that measure the inhibition of cell migration and invasion can provide insights into a compound's potential to block metastasis. For compounds with potential immunomodulatory effects, assays measuring cytokine production from immune cells would be relevant. High-throughput screening platforms are often employed to assess the interaction of small molecules with a wide range of biological targets, including proteins and nucleic acids.

Biophysical Interaction Studies (e.g., DNA binding, protein binding)

Extensive searches for direct biophysical interaction studies, including DNA binding and protein binding assays, specifically for the compound this compound did not yield specific experimental data. The publicly available scientific literature does not appear to contain detailed research findings on the direct interaction of this particular molecule with biological macromolecules.

However, based on the structural characteristics of this compound, which contains both a pyrimidine ring and a sulfonamide group, general biophysical behaviors of these chemical classes can be considered to infer potential interactions.

General Interactions of Sulfonamides with Proteins:

The sulfonamide functional group is a well-established pharmacophore known for its ability to interact with various proteins, most notably carbonic anhydrases. nih.govnih.govmdpi.com The sulfonamide moiety typically binds to the zinc ion within the active site of carbonic anhydrase, leading to inhibition of the enzyme. nih.gov This interaction is a cornerstone of the therapeutic action of many sulfonamide drugs. nih.govmdpi.com

Computational studies and experimental data for various sulfonamide derivatives have elucidated the nature of these protein-ligand interactions. nih.gov Molecular docking simulations of pyrimidine-based sulfonamides against enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB) have shown strong binding affinities, with interactions stabilized by hydrogen bonding and π-π stacking. nih.gov

General Interactions of Pyrimidine Derivatives with DNA:

The pyrimidine scaffold is a fundamental component of nucleic acids, and derivatives of pyrimidine have been investigated for their potential to interact with DNA. While no specific DNA binding studies for this compound were identified, research on other pyrimidine derivatives provides insights into possible interaction modes. For instance, some pyrimidine-sulfonamide hybrids have been explored for their anticancer properties, which can be linked to DNA interactions. researchgate.net

It is important to emphasize that the information above pertains to the general classes of sulfonamides and pyrimidine derivatives and not specifically to this compound. Without direct experimental evidence, the precise biophysical interaction profile of this compound remains uncharacterized.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Drug Discovery

The pyrimidine-sulfonamide framework, exemplified by 4-Chloro-6-ethoxypyrimidine-5-sulfonamide, is widely recognized as a "privileged scaffold" in drug discovery. This term refers to molecular structures that are capable of binding to multiple biological targets, often with high affinity, making them versatile templates for the development of new drugs. researchgate.net The combination of the pyrimidine (B1678525) ring, a cornerstone of nucleobases, with the sulfonamide group, a pharmacophore present in numerous approved drugs, has given rise to a multitude of compounds with diverse therapeutic applications. nih.govmdpi.com

The pyrimidine moiety is a fundamental component of many natural and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govbiointerfaceresearch.com Similarly, the sulfonamide group is a key feature in various drugs, such as antibacterial agents, diuretics, and hypoglycemics. nih.gov The hybridization of these two pharmacophores can lead to molecules with enhanced biological activity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. nih.gov

Research has demonstrated that pyrimidine-sulfonamide hybrids can act on multiple targets within cancer cells simultaneously, making them promising candidates for the development of novel anticancer agents. nih.gov For instance, derivatives have been synthesized and evaluated as potent inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). nih.govnih.govnih.gov The reactive chlorine atom at the 4-position and the amino-receptive sulfonamide group of this compound make it an ideal starting point for the synthesis of libraries of such hybrid molecules.

Table 1: Examples of Biologically Active Pyrimidine-Sulfonamide Derivatives

| Compound Class | Target | Therapeutic Potential | Key Research Findings |

| Imidazole-pyrimidine-sulfonamide hybrids | EGFR, HER2 | Breast Cancer | Demonstrated significant inhibition of drug-resistant EGFR mutants. nih.gov |

| 2,4-di(arylamino)pyrimidine derivatives | EGFR | Lung Cancer | Designed as fourth-generation inhibitors to overcome resistance mutations. mdpi.com |

| Pyrimidine-tethered spirochromane-based sulfonamides | Falcipain-2, Falcipain-3 | Malaria | Showed potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. biointerfaceresearch.com |

| Thioether-containing pyrimidine-sulfonamide hybrids | Carbonic Anhydrase II | Cancer | Exhibited excellent antiproliferative activity and induced apoptosis in breast cancer cell lines. nih.gov |

| Aniline-tethered pyrimidine-sulfonamide hybrids | Fam20C | Breast Cancer | Acted as potent inhibitors and induced apoptosis via the mitochondrial pathway. mdpi.com |

Development of Novel Analytical Probes and Research Tools

While direct applications of this compound as an analytical probe are not extensively documented, its structural framework is highly amenable for the development of such tools. The inherent biological activity of the pyrimidine-sulfonamide scaffold can be leveraged to design probes for target identification and validation, and to study biological pathways.

For instance, by attaching a fluorescent dye or a biotin (B1667282) tag to the pyrimidine ring or the sulfonamide group, researchers can create chemical probes to visualize the localization of a target protein within a cell or to isolate the protein for further characterization. The synthesis of such probes would likely involve the substitution of the chlorine atom or the functionalization of the sulfonamide nitrogen.

Furthermore, the development of pyrimidine-sulfonamide derivatives as inhibitors for specific enzymes, such as kinases or proteases, opens the door to creating activity-based probes (ABPs). These probes form a covalent bond with the active site of the enzyme, allowing for the specific labeling and quantification of enzyme activity in complex biological samples. The design of such probes based on the this compound scaffold could provide valuable tools for understanding the roles of various enzymes in health and disease.

Integration into Chemical Biology Tools (e.g., PROTACs, ADCs)

The application of this compound and its derivatives in advanced chemical biology tools like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represents a promising frontier.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org The development of PROTACs requires a "warhead" that binds to the target protein and a ligand that binds to the E3 ligase, connected by a linker. Given that pyrimidine-sulfonamide derivatives have been successfully developed as potent inhibitors for a variety of protein kinases, they are excellent candidates for use as warheads in PROTAC design. nih.govrsc.org The this compound molecule provides a versatile platform for the attachment of linkers and E3 ligase ligands, enabling the synthesis of novel PROTACs for targeted protein degradation.

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker that connects the antibody to the drug is a critical component of the ADC. researchgate.net While there are no direct reports of this compound being used in ADC linkers, the pyrimidine scaffold has been explored for this purpose. For example, a 2-methylsulfonyl pyrimidine has been utilized as a novel coupling group for attaching the linker to the antibody, resulting in ADCs with enhanced stability. researchgate.net The reactive nature of the chloro-substituent in this compound suggests its potential for similar applications in developing stable and effective ADC linkage technologies. google.com

Sustainable and Green Chemistry Approaches in Pyrimidine Sulfonamide Synthesis

The synthesis of pyrimidine sulfonamides has traditionally involved methods that may not align with the principles of green chemistry. researchgate.net However, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes. rsc.orgresearchgate.net

Recent advancements in green chemistry have focused on the use of water as a solvent, the development of catalytic systems to minimize waste, and the use of multicomponent reactions to improve efficiency. capes.gov.br For instance, the synthesis of sulfonamides has been achieved in water, eliminating the need for hazardous organic solvents. nih.gov Furthermore, novel catalytic systems, such as nano-Ru/Fe3O4, have been developed for the direct coupling of sulfonamides and alcohols in an environmentally friendly manner. researchgate.net

While specific green synthesis methods for this compound are not yet widely reported, the general principles of green chemistry can certainly be applied to its production. This could involve exploring one-pot synthesis procedures, utilizing catalytic methods for the introduction of the chloro and sulfonamide functionalities, and employing greener solvent systems. The development of such methods would not only reduce the environmental impact of its synthesis but also make this valuable building block more accessible for research and development.

Perspectives on Next-Generation Pyrimidine Sulfonamide Agents

The future of pyrimidine sulfonamide research is bright, with several exciting directions for the development of next-generation agents. A key focus will be on designing molecules with enhanced selectivity and potency, as well as the ability to overcome drug resistance. mdpi.com

One promising strategy is the development of dual-target or multi-target inhibitors. By designing molecules that can simultaneously inhibit multiple key pathways in a disease, researchers aim to achieve synergistic therapeutic effects and reduce the likelihood of resistance. The pyrimidine-sulfonamide scaffold is well-suited for this approach, as demonstrated by the development of dual EGFR/ALK inhibitors. nih.gov

Another area of active research is the development of covalent inhibitors. These molecules form a permanent bond with their target protein, leading to prolonged and often more potent inhibition. The reactive chloro-group of this compound could be exploited for the design of such covalent inhibitors.

Furthermore, the exploration of novel substitution patterns on the pyrimidine ring and the sulfonamide moiety will continue to yield compounds with improved properties. Computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will play a crucial role in the rational design of these next-generation agents. biointerfaceresearch.comnih.gov The continued investigation of the this compound scaffold and its derivatives will undoubtedly lead to the discovery of new and more effective therapeutic agents for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.